molecular formula C8H9NO2 B3422985 cis-1,2,3,6-Tetrahydrophthalimide CAS No. 27813-21-4

cis-1,2,3,6-Tetrahydrophthalimide

Cat. No.: B3422985
CAS No.: 27813-21-4
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-OLQVQODUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : cis-1,2,3,6-Tetrahydrophthalimide can be synthesized through the Diels-Alder reaction of butadiene and maleic anhydride . The reaction typically involves heating the reactants to facilitate the formation of the desired product. The compound can also be synthesized by heating and melting solid 1,2,3,6-tetrahydrophthalic anhydride .

Industrial Production Methods: : Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced equipment and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: : cis-1,2,3,6-Tetrahydrophthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction may yield tetrahydrophthalic acid .

Scientific Research Applications

cis-1,2,3,6-Tetrahydrophthalimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-1,2,3,6-Tetrahydrophthalimide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • cis-1,2,3,6-Tetrahydrophthalic anhydride
  • 1,2,3,6-Tetrahydrophthalimide
  • Phthalimide
  • Tetrahydrophthalic acid

Comparison: : cis-1,2,3,6-Tetrahydrophthalimide is unique due to its specific structural configuration and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

(3aR,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFFBTOJCKSRJY-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041220
Record name cis-1,2,3,6-Tetrahydrophthalimide
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-48-3, 27813-21-4
Record name cis-1,2,3,6-Tetrahydrophthalimide
Source CAS Common Chemistry
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Record name 4-Cyclohexene-1,2-dicarboximide, cis-
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Record name 1469-48-3
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Record name cis-1,2,3,6-Tetrahydrophthalimide
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Record name cis-1,2,3,6-tetrahydrophthalimide
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Record name cis-4-cyclohexene-1,2-dicarboximide
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Record name 4-CYCLOHEXENE-1,2-DICARBOXIMIDE, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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